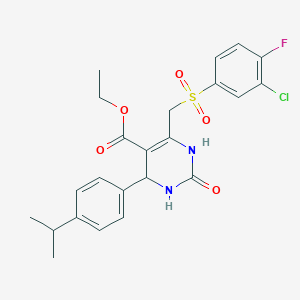
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H24ClFN2O5S and its molecular weight is 494.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Molecular Structure
The molecular formula of the compound is C20H18ClFN2O5S, with a molecular weight of approximately 452.9 g/mol. The structure features a tetrahydropyrimidine core, a sulfonyl group, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 866349-08-8 |
| Molecular Formula | C20H18ClFN2O5S |
| Molecular Weight | 452.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : This can be achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.
- Aromatic Substitution : Functionalization of the aromatic rings is accomplished through electrophilic aromatic substitution reactions.
Pharmacological Properties
The compound has shown promising biological activities in various studies:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens including bacteria and fungi.
- Anti-inflammatory Effects : In vitro assays have demonstrated its potential to inhibit inflammatory pathways.
- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cell lines through various mechanisms.
Case Studies
- Antimicrobial Study : In a study comparing the efficacy of this compound against standard antimicrobials like fluconazole, it demonstrated superior activity against Candida albicans and Aspergillus niger .
- Anti-inflammatory Mechanism : A study investigated its effect on cytokine production in macrophages, revealing a significant reduction in pro-inflammatory cytokines .
- Anticancer Activity : The compound was tested on various cancer cell lines where it showed dose-dependent cytotoxicity, indicating potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : The compound's structural features allow it to interact with various biological receptors, modulating their activity.
Propiedades
IUPAC Name |
ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O5S/c1-4-32-22(28)20-19(12-33(30,31)16-9-10-18(25)17(24)11-16)26-23(29)27-21(20)15-7-5-14(6-8-15)13(2)3/h5-11,13,21H,4,12H2,1-3H3,(H2,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAOHGRWNPADPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













